molecular formula C17H15F2N3O3 B2922276 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea CAS No. 1207037-31-7

1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea

Cat. No.: B2922276
CAS No.: 1207037-31-7
M. Wt: 347.322
InChI Key: QOGINDPBZNABJZ-UHFFFAOYSA-N
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Description

  • The urea moiety is introduced by reacting the intermediate with an isocyanate derivative. This step requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea typically involves multiple steps:

  • Formation of the Oxazepine Ring:

    • Starting with a suitable precursor, such as 2,6-difluoroaniline, the oxazepine ring is formed through a cyclization reaction. This often involves the use of reagents like phosgene or triphosgene under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can modify the oxazepine ring or the urea group.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid; often require catalysts and specific temperature conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate
  • 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiourea

Comparison: Compared to these similar compounds, 1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea may exhibit unique properties due to the presence of the urea group. This could influence its reactivity, biological activity, and potential applications. The specific differences in chemical structure can lead to variations in how these compounds interact with biological targets and their overall efficacy in different applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c1-22-7-8-25-14-6-5-10(9-11(14)16(22)23)20-17(24)21-15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGINDPBZNABJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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